molecular formula C9H8O2 B3187549 2-Hydroxy-2,3-Dihydro-1H-inden-1-one CAS No. 1579-16-4

2-Hydroxy-2,3-Dihydro-1H-inden-1-one

Cat. No. B3187549
CAS RN: 1579-16-4
M. Wt: 148.16 g/mol
InChI Key: XEZMWIFCFZCFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Hydroxy-2,3-Dihydro-1H-inden-1-one” is also known as "1H-Inden-1-one, 2,3-dihydro-" . It has a molecular formula of C9H8O and a molecular weight of 132.1592 . Other names for this compound include 1-Indanone, α-Hydrindone, α-Indanone, Indan-1-one, Indanone, 1-Indone, Indanone-(1), 2,3-Dihydro-1H-inden-1-one, 2,3-Dihydro-1-indenone, and 2,3-Dihydro-1-indanone .


Synthesis Analysis

There are several methods for the synthesis of “2-Hydroxy-2,3-Dihydro-1H-inden-1-one”. One method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides . A nickel-catalyzed reductive cyclization of a broad range of enones can also be used to produce indanones in high enantiomeric induction .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-2,3-Dihydro-1H-inden-1-one” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions of “2-Hydroxy-2,3-Dihydro-1H-inden-1-one” involve various processes. For instance, a commercially available hydroxy-tetralone or hydroxyindanone can be treated with an allyl bromide in the presence of a base such as Cs2CO3 in a solvent such as DMF to afford the ether. Claisen rearrangement in a solvent such as diethylaniline affords the substituted tetralone or indanone.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-2,3-Dihydro-1H-inden-1-one” include a boiling point of 517.2 K and a fusion temperature ranging from 313 K to 351 K . The enthalpy of vaporization is 60.3 ± 0.4 kJ/mol at temperatures between 318 and 348 K . The enthalpy of fusion is 17.6 kJ/mol at 314.1 K .

properties

CAS RN

1579-16-4

Product Name

2-Hydroxy-2,3-Dihydro-1H-inden-1-one

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

2-hydroxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8,10H,5H2

InChI Key

XEZMWIFCFZCFPJ-UHFFFAOYSA-N

SMILES

C1C(C(=O)C2=CC=CC=C21)O

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)O

Origin of Product

United States

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